

A Technical Guide to Boc-4-Pal-OH: Synthesis, Applications, and Methodologies

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Compound of Interest

Compound Name: *Boc-Ala(4-pyridyl)-OH*

Cat. No.: *B558396*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N- α -Boc-4-pyridyl-L-alanine, commonly referred to as Boc-4-Pal-OH, is a non-natural, protected amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structure, which incorporates a pyridine ring in the side chain, imparts valuable properties to peptides, influencing their conformation, solubility, and interaction with biological targets. This technical guide provides a comprehensive overview of Boc-4-Pal-OH, including its chemical and physical properties, detailed experimental protocols for its use in peptide synthesis, and its applications in drug discovery, with a focus on its role in modulating G protein-coupled receptor (GPCR) signaling pathways.

Core Data and Properties

Boc-4-Pal-OH is a white to off-white crystalline powder. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function allows for its use in stepwise peptide synthesis.^[1] The key physicochemical properties are summarized below.

Property	Value	References
CAS Number	37535-57-2	[2]
Molecular Formula	C ₁₃ H ₁₈ N ₂ O ₄	[2]
Molecular Weight	266.29 g/mol	[3]
Appearance	White to off-white powder	[1]
Melting Point	224 - 232 °C	[1]
Purity (Typical)	≥97% to ≥99.5% (by HPLC)	[1][3][4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]
Storage	2-8°C, sensitive to air and moisture	[1][3]

Applications in Peptide Synthesis and Drug Discovery

The incorporation of Boc-4-Pal-OH into peptide sequences is a strategic approach to enhance their therapeutic potential. The pyridine side chain can act as a hydrogen bond acceptor and engage in aromatic stacking interactions, which can lead to improved binding affinity and selectivity for biological targets such as GPCRs.[2][5]

Peptides containing 4-pyridylalanine have been investigated for their potential in treating a range of conditions, including metabolic and neurological disorders.[2][6] A notable application is in the development of analogs of Glucagon-Like Peptide-1 (GLP-1) for the treatment of type 2 diabetes.[7][8] The substitution of natural amino acids with 4-pyridylalanine can enhance the aqueous solubility and stability of peptides without compromising their biological activity.[5][9]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Boc-4-Pal-OH

The following is a generalized protocol for the manual incorporation of Boc-4-Pal-OH into a peptide chain using Boc-based Solid-Phase Peptide Synthesis (SPPS). This protocol assumes a synthesis scale of 0.1 mmol on a Merrifield or PAM resin.

Materials and Reagents:

- Boc-4-Pal-OH
- Merrifield or PAM resin (e.g., 0.5-1.0 mmol/g loading)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIPEA)
- Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)
- Scavengers for cleavage (e.g., anisole, thioanisole)
- Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
- Diethyl ether
- HPLC grade acetonitrile and water

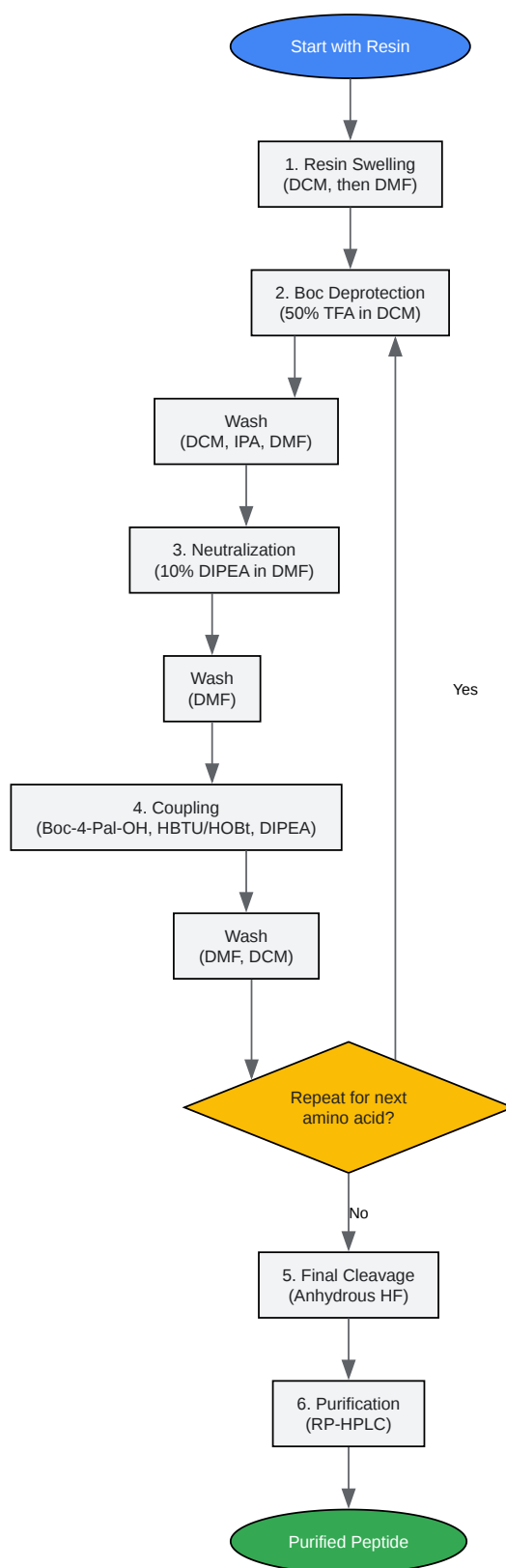
Protocol Steps:

- Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.
- Boc Deprotection:
 - Wash the resin with DCM.
 - Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).

- Drain and add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.
- Wash the resin with DCM (2x) and isopropanol (2x), followed by DMF (3x).[\[10\]](#)
- Neutralization:
 - Add a solution of 10% DIPEA in DMF to the resin and agitate for 5 minutes.
 - Repeat the neutralization step.
 - Wash the resin with DMF (5x).
- Coupling of Boc-4-Pal-OH:
 - In a separate vial, dissolve Boc-4-Pal-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
 - Add DIPEA (6 equivalents) to the solution to activate the amino acid.
 - Add the activated amino acid solution to the deprotected resin in the reaction vessel.
 - Agitate the mixture for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test.[\[11\]](#)
- Washing: After coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
- Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
- Final Cleavage and Deprotection:
 - After the final amino acid has been coupled and the N-terminal Boc group is removed, wash the peptide-resin with DCM and dry under vacuum.
 - Transfer the dried resin to a specialized HF cleavage apparatus.
 - Add scavengers (e.g., anisole) to the resin.
 - Cool the vessel to 0°C and condense anhydrous HF into it.

- Stir the mixture at 0°C for 1-2 hours.
- Evaporate the HF under vacuum.[\[12\]](#)
- Peptide Precipitation and Purification:
 - Triturate the residue with cold diethyl ether to precipitate the crude peptide.
 - Wash the peptide pellet with cold ether several times and dry under vacuum.
 - Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[\[13\]](#)[\[14\]](#)
 - Characterize the purified peptide by mass spectrometry.[\[13\]](#)

Workflow for Boc-SPPS



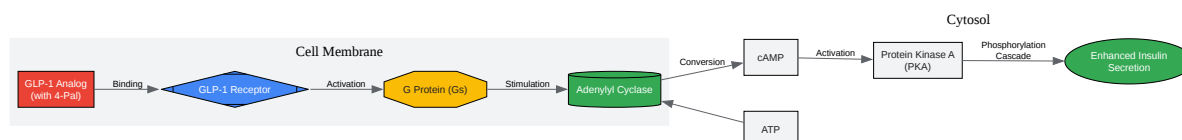
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Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathways

Peptides incorporating 4-pyridylalanine are particularly effective in modulating the activity of G protein-coupled receptors (GPCRs). A prime example is the development of long-acting analogs of GLP-1, which target the GLP-1 receptor, a class B GPCR crucial for glucose homeostasis.[7][8][15]

Upon binding of a GLP-1 analog containing 4-pyridylalanine to the GLP-1 receptor on pancreatic β -cells, a conformational change is induced in the receptor. This activates the associated heterotrimeric G protein (Gs), causing the exchange of GDP for GTP on the G α s subunit. The activated G α s subunit then dissociates and stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to a cascade of downstream effects that enhance glucose-dependent insulin secretion.[8][15][16]



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Caption: GLP-1 receptor signaling pathway initiated by a GLP-1 analog.

Conclusion

Boc-4-Pal-OH is a valuable building block for the synthesis of novel peptides with enhanced therapeutic properties. Its incorporation can improve the physicochemical and pharmacological profiles of peptide drug candidates. The provided protocols and a deeper understanding of the signaling pathways involved will aid researchers and drug development professionals in

harnessing the full potential of this non-natural amino acid for the creation of next-generation therapeutics.

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